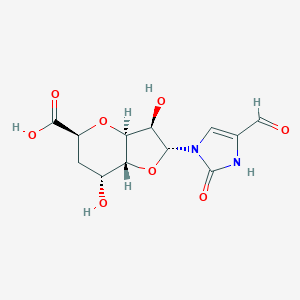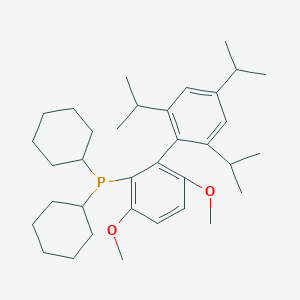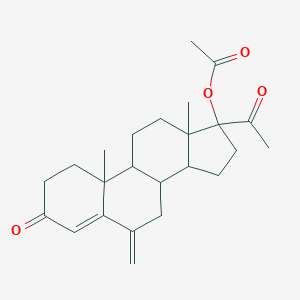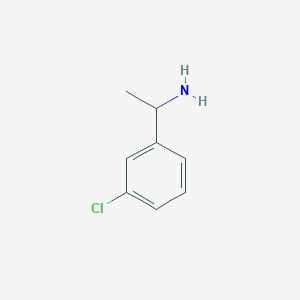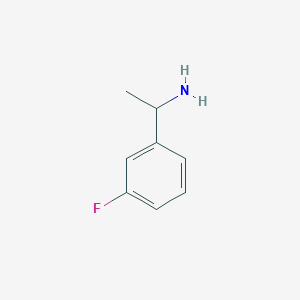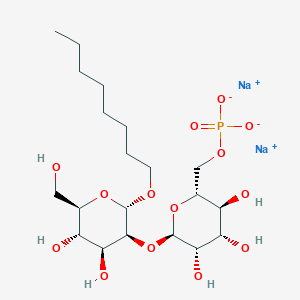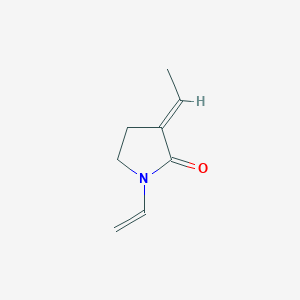
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-, also known as N-ethyl-2-vinylpyrrolidinone or NEVP, is a chemical compound that belongs to the family of pyrrolidinone derivatives. NEVP has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of NEVP is not fully understood, but it is believed to interact with various biomolecules in the body, including proteins and nucleic acids. NEVP has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. NEVP has also been shown to exhibit antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
NEVP has been shown to have a range of biochemical and physiological effects, including the ability to cross the blood-brain barrier and interact with the central nervous system. NEVP has been shown to improve memory and cognitive function in animal studies and has potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. NEVP has also been shown to exhibit anticancer properties and has potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
NEVP has several advantages for lab experiments, including its excellent solubility in water and organic solvents, making it easy to work with. However, the low yield of NEVP obtained through current synthesis methods and the high cost of the starting materials can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on NEVP. One area of interest is the development of new synthesis methods to increase the yield of NEVP and reduce the cost of production. Another area of interest is the development of NEVP-based drug delivery systems for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of NEVP and its potential applications in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
NEVP can be synthesized through the reaction of ethyl acetoacetate with acetic anhydride and subsequent cyclization with ammonia. Another method involves the reaction of ethyl acetoacetate with vinyl magnesium bromide followed by cyclization with ammonia. The yield of NEVP obtained through these methods is relatively low, and alternative synthesis methods are being explored to increase the yield.
Applications De Recherche Scientifique
NEVP has been extensively studied for its potential applications in various fields such as polymer chemistry, drug delivery systems, and as a precursor for the synthesis of other pyrrolidinone derivatives. NEVP has been shown to exhibit excellent solubility in water and organic solvents, making it a promising candidate for the development of drug delivery systems. NEVP has also been used as a monomer in the synthesis of various polymers, including poly(2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)-nylpyrrolidinone) and poly(N-vinylpyrrolidinone).
Propriétés
Numéro CAS |
153954-47-3 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-ethenyl-3-ethylidene-, (3E)- |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(3E)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3+ |
Clé InChI |
YRFBEFZSVRNWBO-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/1\CCN(C1=O)C=C |
SMILES |
CC=C1CCN(C1=O)C=C |
SMILES canonique |
CC=C1CCN(C1=O)C=C |
Synonymes |
1-ETHENYL-3-ETHYLIDENE-2-PYRROLIDONE(E-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







